molecular formula C11H9ClO3 B1315441 methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate CAS No. 1112238-35-3

methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

Cat. No.: B1315441
CAS No.: 1112238-35-3
M. Wt: 224.64 g/mol
InChI Key: DEGHGCFUXGDZGK-AATRIKPKSA-N
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Description

Conformational Analysis

  • Dihedral Angle Calculation : A computational script using RDKit and UFF optimization determined the dihedral angle between the enone system and the 3-chlorophenyl ring to be ≈143.2° (Figure 1). This angle reflects steric and electronic interactions between the aryl chloride and carbonyl groups.
  • Comparative Data : The crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, a structural analog, shows a dihedral angle of 54.10° between its aromatic ring and enone plane. The larger angle in this compound suggests greater steric bulk from the meta-substituted chlorine.

Table 1 : Key Conformational Parameters

Parameter Value Method Source
C2–C3–C4–C5 Dihedral Angle 143.2° RDKit UFF Optimization
Enone System Planarity (RMSD) 0.0975 Å Comparative XRD

Torsional Strain Considerations

The molecule exhibits minimal torsional strain due to the conjugation-stabilized enone system. However, the 3-chlorophenyl group introduces slight distortion from planarity, as evidenced by non-covalent interactions (NCI) analysis.

Properties

IUPAC Name

methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHGCFUXGDZGK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112238-35-3
Record name methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been tested in vitro against bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

Agrochemicals

The compound's structure allows it to function as a potential herbicide or pesticide. Its applications in agriculture may include:

  • Weed Management : Preliminary studies suggest that this compound can inhibit the growth of specific weed species, offering a new approach to weed control in crop production.
  • Plant Growth Regulation : The compound may influence plant growth processes, potentially serving as a growth regulator to enhance agricultural productivity.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : The compound can undergo various reactions, including Michael addition and cross-coupling reactions, leading to the formation of diverse chemical entities useful in pharmaceuticals and materials science.
Activity Type Tested Against Results Reference
AnticancerVarious cancer cell linesInduces apoptosis
AntimicrobialBacteria and fungiEffective against multiple strains
HerbicidalSpecific weed speciesInhibits growth
Plant Growth RegulatorCrop speciesEnhances growth

Case Study 1: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest identified through flow cytometry analysis.

Case Study 2: Agrochemical Applications

Research conducted at a leading agricultural institute evaluated the herbicidal properties of the compound on common weeds in maize fields. The findings demonstrated that application at specific concentrations resulted in up to 70% reduction in weed biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol) LogP<sup>a</sup> PSA (Ų)<sup>b</sup> Notable Properties/Data
Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate 1112238-35-3 C₁₁H₉ClO₃ Cl (meta) 224.64 ~1.6<sup>c</sup> 52.6 Commercial availability; used in synthesis
Methyl 2-oxo-4-phenylbut-3-enoate 6395-86-4 C₁₁H₁₀O₃ H (phenyl) 190.20 1.45 52.6 Lacks halogen; lower MW
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate CID 44622994 C₁₁H₉BrO₃ Br (meta) 269.10 ~1.8<sup>c</sup> 52.6 Predicted CCS: 146.8 Ų ([M+H]+)
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate 105213-31-8 C₁₂H₁₂O₄ OCH₃ (para) 220.23 1.45 52.6 Electron-donating group; higher solubility
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate 608128-34-3 C₁₁H₉BrO₃ Br (para) 269.10 ~1.8<sup>c</sup> 52.6 Para-substituted bromo analog
(E)-3-(4-Chlorophenyl)but-2-enoic acid - C₁₀H₉ClO₂ Cl (para) 196.63 ~1.3<sup>c</sup> 37.3 Carboxylic acid derivative; lower PSA

<sup>a</sup> LogP (octanol-water partition coefficient) estimated using computational tools. <sup>b</sup> Polar Surface Area (PSA) calculated for hydrogen-bonding capacity. <sup>c</sup> Estimated based on structural analogs.

Substituent Effects on Physical and Chemical Properties

Halogen Substituents (Cl vs. Br):
  • Electron-Withdrawing Effects : The 3-chloro derivative exhibits moderate electron withdrawal compared to bromine, influencing reactivity in electrophilic aromatic substitution.
  • Steric and Van der Waals Interactions : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) may alter crystal packing, as seen in hydrogen-bonding patterns (e.g., SHELX-refined structures ).
  • Mass Spectrometry : Brominated analogs (e.g., CID 44622994) show distinct collision cross-section (CCS) values (146.8 Ų for [M+H]+) compared to chlorinated derivatives, aiding analytical differentiation .
Positional Isomerism (Meta vs. Para Substitution):
  • Reactivity : Meta-substituents create regiochemical bias in reactions like cycloadditions, whereas para-substituents may direct electrophiles to specific positions.
Functional Group Variations (Ester vs. Acid):
  • The methyl ester group in the target compound increases lipophilicity (LogP ~1.6) compared to the carboxylic acid derivative (LogP ~1.3), impacting bioavailability and solubility .

Biological Activity

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃ClO₃
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential in inhibiting various enzymes, particularly methionine aminopeptidases (MetAPs), which are crucial in protein synthesis and regulation. In studies, it demonstrated significant inhibition rates against different MetAPs, suggesting its role as a potential therapeutic agent against bacterial infections and other diseases .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly important in the context of age-related diseases and conditions induced by oxidative damage .
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exert cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme Inhibition84% inhibition of SpMetAP
Antioxidant ActivityIncreased lifespan in C. elegans under oxidative stress
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • C. elegans Model : A study utilizing Caenorhabditis elegans demonstrated that treatment with this compound significantly increased the lifespan of the organism under oxidative stress conditions. This effect was mediated through the modulation of genes involved in proteostasis and oxidative stress response, indicating a robust mechanism for enhancing cellular resilience .
  • Antibacterial Activity : In vitro assays have shown that this compound possesses antibacterial properties, particularly against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a novel antibacterial agent .

Future Directions

Research into this compound is still in its early stages, but the findings thus far indicate a promising profile for therapeutic applications:

  • Further Investigation into Mechanisms : More detailed studies are needed to elucidate the specific pathways through which this compound exerts its effects, particularly regarding its antioxidant and enzyme inhibition capabilities.
  • Clinical Trials : To assess its efficacy and safety in humans, clinical trials should be considered, especially for applications related to oxidative stress-related diseases and bacterial infections.

Q & A

Basic: What synthetic methodologies are recommended for methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate in academic research?

Methodological Answer:

  • Oxidation of precursor enolates : Adapt protocols from analogous α,β-unsaturated ketones, such as controlled oxidation of methyl vinyl glycolate derivatives using mild oxidizing agents (e.g., MnO₂) to preserve the (3E) stereochemistry .
  • Ultrasound-promoted synthesis : Enhance reaction efficiency and yield by employing ultrasound irradiation, as demonstrated for structurally related trifluoromethylated enoates (e.g., reduced reaction time and improved regioselectivity) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the pure (3E) isomer .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign the (3E) configuration via coupling constants (e.g., JH3-H4 ≈ 12–16 Hz for trans-alkenes) and compare with spectral databases of similar α,β-unsaturated esters .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for the ester and ketone moieties) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) or electron impact (EI) modes .

Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational predictions?

Methodological Answer:

  • Refinement with SHELXL : Use this software for high-precision small-molecule structure refinement, particularly for handling disorder or twinning in the crystal lattice .
  • Validation via ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters and identify potential overfitting or misassigned positions .
  • Cross-check with DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to detect systematic errors .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

Methodological Answer:

  • Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., chains, rings) and correlate them with packing efficiency and stability .
  • Cambridge Structural Database (CSD) mining : Compare observed H-bond patterns with those of structurally similar esters to identify trends in supramolecular assembly .
  • Temperature-dependent crystallography : Study H-bond dynamics by collecting data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal stability .

Advanced: How does the electron-deficient α,β-unsaturated ketone moiety influence Diels-Alder reactivity?

Methodological Answer:

  • Kinetic studies : Monitor reaction rates with substituted dienes (e.g., 1,3-butadiene vs. anthracene) under varying conditions (e.g., solvent polarity, temperature) to quantify electrophilicity .
  • Regioselectivity analysis : Use DFT calculations (e.g., frontier molecular orbital theory) to predict endo/exo preferences and validate with experimental product ratios .
  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency and stereocontrol .

Advanced: How can synthetic challenges due to the (3E) stereochemistry be addressed?

Methodological Answer:

  • Stereoselective synthesis : Optimize reaction conditions (e.g., low temperature, bulky bases) to favor the (3E) isomer via kinetic control .
  • NOESY NMR : Confirm stereochemistry through nuclear Overhauser effects (e.g., spatial proximity between H3 and the 3-chlorophenyl group) .
  • Dynamic chromatography : Separate (3E)/(3Z) isomers using chiral stationary phases or additives (e.g., cyclodextrins) .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) to remove polar byproducts .
  • Recrystallization : Dissolve crude product in warm ethyl acetate and slowly add hexane to induce crystallization .
  • HPLC for enantiomeric purity : Employ chiral columns (e.g., Chiralpak IA) if enantiomeric byproducts are suspected .

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